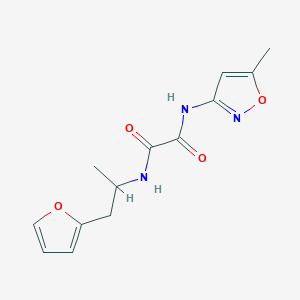

N'-(金刚烷-2-亚甲基)(叔丁氧基)碳酰肼

货号:

B2944894

CAS 编号:

72620-76-9

分子量:

264.369

InChI 键:

CMZBMSRCANUROB-SSZFMOIBSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide, also known as AB9234, is a small molecule chemical compound. It has the molecular formula C15H24N2O2 and a molecular weight of 264.369 . This compound has gained considerable attention in recent years for its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide and its derivatives has been examined in detail in several studies . The molecular conformation of one of the derivatives, N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, is locked by an intramolecular C−S···N chalcogen bond . A detailed potential energy surface scan analysis has been performed to highlight the importance of a chalcogen bond .Molecular Structure Analysis

The molecular dynamics simulations of the structure of N’-(adamantan-2-ylidene)benzohydrazide followed by quantum chemical calculations at the DFT level of theory have identified four stable conformers of this potential antibacterial agent in solution: one “central” cis - and three (“central”, “left” and “right”) trans -conformers .Physical and Chemical Properties Analysis

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a molecular formula of C15H24N2O2 and a molecular weight of 264.369 . More detailed physical and chemical properties are not explicitly mentioned in the available resources.科学研究应用

振动光谱和抗菌潜力

- N'-(金刚烷-2-亚甲基)噻吩-2-碳酰肼,一种与 N'-(金刚烷-2-亚甲基)(叔丁氧基)碳酰肼结构相似的化合物,已使用振动光谱进行了研究。该分子被认为是一种潜在的抗菌剂,通过量子化学建模和光谱技术进行了分析。该研究突出了该分子的独特振动状态和氢键特性,特别是在其晶体相中,表明其在开发抗菌剂中的适用性 (Gladkov 等,2014)。

超分子自组装和抗增殖活性

- 对 N'-(金刚烷-2-亚甲基)肼衍生物的全面研究,包括详细的晶体结构分析,揭示了由多个氢键介导的超分子自组装的见解。强调了 C-S···N 硫族元素键的重要性,其中一种衍生物对人肿瘤细胞系表现出显着的抗增殖活性。这项研究表明此类化合物在开发新材料和药物方面的潜力 (Al-Wahaibi 等,2022)。

广谱抗菌候选物

- 合成了基于 (E)-N'-(杂芳甲基)金刚烷-1-碳酰肼的新型广谱抗菌候选物并对其进行了表征。这些分子表现出有效的抗菌活性,使其成为治疗细菌感染的有希望的候选物。它们的结构表征和电子密度在其抗菌功效中的作用是这项研究的关键方面 (Al-Wahaibi 等,2020)。

缓蚀

- 与目标化合物结构相关的 N'-(金刚烷-2-亚甲基)肼基硫代碳酰肼因其作为缓蚀剂的潜力而受到研究。本研究重点关注其在酸性环境中保护碳钢免受腐蚀的有效性,展示了其在材料科学和工程中的潜在应用 (Sayed & El-Lateef, 2020)。

抗菌和降血糖活性

- 合成了金刚烷-异硫脲杂化衍生物并评估了它们的抗菌和体内降血糖活性。这项研究强调了金刚烷基化合物的多功能性在医学应用中,特别是在开发新的抗菌剂和糖尿病治疗方法中 (Al-Wahaibi 等,2017)。

催化和合成应用

- 研究了镍卡宾和亚氮基配合物与有机叠氮化物(包括 1-金刚烷基叠氮化物)的反应性。这项研究提供了对酮亚胺和重氮的合成的见解,证明了金刚烷基化合物在催化和合成化学中的效用 (Harrold 等,2009)。

酰肼-腙的抗菌活性

- 具有 1-金刚烷基羰基部分的酰肼-腙的合成和生物活性研究显示出对各种病原体的潜在抗菌活性,表明金刚烷基化合物在开发新的抗菌剂中的重要性 (Pham 等,2019)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(2-adamantylideneamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZBMSRCANUROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A hexane solution containing 2-adamantanone (2 g) and tert-butyl carbazate (1.76) was heated to reflux for 3 hours. When the solution cooled, the title compound crystallized and was filtered (3.28 g). M. p. 175-177°.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)